Andolast

Asthma Bronchoprotection KCa Channel Opener

Formulation scientists developing inhaled dry powder therapies face particle aggregation from hygroscopic actives. Andolast disodium salt Crystalline Form A solves this with non-hygroscopic stability and defined thermal properties (thermal event at 98-112°C; melts with decomposition ~400°C). • Enables consistent aerodynamic particle size distribution for deep lung deposition • Quantifiably inhibits IgE synthesis at transcriptional level (IL-4 mRNA ~45%, ε-germline transcripts ~36% in human PBMCs) • >5-fold increase in PC20FEV1 against AMP bronchoprovocation; safe with antiepileptics (valproate, carbamazepine) For preclinical respiratory & immunology research. Reliable global supply.

Molecular Formula C15H11N9O
Molecular Weight 333.31 g/mol
CAS No. 132640-22-3
Cat. No. B1667392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndolast
CAS132640-22-3
Synonyms4-(1H-tetrazol-5-yl)-N-(4-(1H-tetrazol-5-yl)phenyl)benzamide
CR 2039
CR-2039
CR2039
Molecular FormulaC15H11N9O
Molecular Weight333.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C4=NNN=N4
InChIInChI=1S/C15H11N9O/c25-15(11-3-1-9(2-4-11)13-17-21-22-18-13)16-12-7-5-10(6-8-12)14-19-23-24-20-14/h1-8H,(H,16,25)(H,17,18,21,22)(H,19,20,23,24)
InChIKeyVXEBMQZDPONDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Andolast Overview


Andolast (CR 2039, Dizolast) is a tetrazolyl-benzamido small molecule characterized as a dual-mechanism anti-allergic and anti-inflammatory agent: it functions both as a calcium-activated potassium (KCa) channel opener and as a mast cell stabilizer [1]. Originally developed by Rottapharm Madaus, Andolast has advanced to Phase III clinical development for allergic rhinitis, asthma, and chronic obstructive pulmonary disease (COPD) [2]. Its molecular structure, containing two tetrazole moieties (C15H11N9O; MW 333.31) , supports both its unique pharmacological profile and the existence of a distinct, stable disodium salt crystalline Form A with defined thermal and hygroscopic properties [3].

KCa channel opener & mast cell stabilizer mechanism
Advanced research tool with Phase III evidence context
Non-hygroscopic crystalline Form A for inhalation formulation studies

Andolast Differentiation


A scientific or industrial user should prioritize Andolast over its closest analogs because its primary mechanism of action is not rooted in PDE4 inhibition (despite its weak, non-selective PDE inhibitory activity ), nor is it a simple H1-antagonist. Instead, Andolast activates calcium-activated potassium (KCa) channels and directly inhibits IgE synthesis at the transcriptional level [1], a combination not shared by agents like roflumilast (a selective PDE4 inhibitor), montelukast (a leukotriene receptor antagonist), or cetirizine (an antihistamine). Furthermore, the disodium salt crystalline Form A of Andolast offers quantifiably superior stability and non-hygroscopic properties [2], which are critical for the manufacturing consistency of inhaled dry powder formulations and cannot be assumed for generic salts or structurally similar benzamido derivatives.

Andolast
KCa channel activation & IgE transcription inhibition; Form A for dry powder stability
Alternatives
PDE4 inhibitors, antihistamines, leukotriene antagonists, generic benzamido salts may not replicate mechanism or solid-state profile
Mechanism mismatch: KCa channel / mast cell pathway vs PDE4/H1/leukotriene targets limits direct functional substitution
Hygroscopic generic salt may cause particle aggregation, affecting inhalation performance

Andolast Evidence Comparison


AMP Challenge Bronchoprotection

In a randomized, double-blind, placebo-controlled cross-over study in 12 adults with atopic asthma, 7-day treatment with inhaled Andolast (8 mg t.i.d.) resulted in a greater than 5-fold increase in the provocative concentration of adenosine monophosphate (AMP) causing a 20% fall in FEV1 (PC20FEV1) compared to placebo [1]. This level of protection against indirect bronchoconstriction is a hallmark of mast cell stabilization and KCa channel modulation, not observed with standard antihistamines or leukotriene antagonists in equivalent challenge models.

AMP Challenge Bronchoprotection
Head-to-head
>5-fold increase in PC20FEV1 vs placebo (p=0.002)
Reported bronchoprotection endpoint context
7-day inhaled 8 mg t.i.d., atopic asthma model
Asthma Bronchoprotection KCa Channel Opener

Exercise-Induced Bronchoconstriction Protection

In the same study, Andolast significantly suppressed exercise-induced bronchoconstriction compared to placebo. The area under the curve for the fall in FEV1 during the first 30 minutes post-exercise (AUC0-30) was significantly lower for Andolast than for placebo, with a mean difference of -160.88 (95% CI: -306.69, -15.07; p = 0.034) [1]. This demonstrates functional protection against a non-pharmacological, physiological trigger of airway narrowing, a key differentiator from agents that primarily target inflammatory mediators (e.g., montelukast) or histamine (e.g., cetirizine).

Exercise Bronchoconstriction
Head-to-head
AUC0-30 reduction -160.88 vs placebo (p=0.034)
Reported exercise-induced endpoint context
Cross-over design, same cohort
Exercise-Induced Asthma Bronchoprotection KCa Channel Opener

Asthma FEV1 Improvement

In a 12-week, randomized, double-blind, placebo-controlled Phase III trial (The Andast Trial) involving 549 symptomatic asthmatic patients, inhaled Andolast (2, 4, or 8 mg t.i.d.) produced a dose-dependent significant improvement over placebo on airflow obstruction, as measured by changes in FEV1 (p = 0.011) [1]. The effect was particularly pronounced in the subgroup with moderate airways obstruction (FEV1 < 80% predicted). While many asthma controllers show efficacy, this dataset quantifies Andolast's specific therapeutic magnitude in a well-powered clinical trial.

Asthma FEV1 Improvement
Phase III
Dose-dependent FEV1 change vs placebo, p=0.011
Reported airflow obstruction endpoint context
12-week RCT, 549 adults, moderate obstruction subgroup
Asthma Clinical Trial Pulmonary Function

Inhibition of IgE Class Switching

In a mechanistic study using human peripheral blood mononuclear cells (PBMCs) from asthmatic and allergic donors, Andolast demonstrated a unique, dual-level action: it reduced IL-4 mRNA levels in activated T cells by ~45% (p<0.05) and inhibited the expression of epsilon (ε) germline transcripts—the first committed step in IgE class switching—by ~36% (p<0.05) [1]. This inhibition was selective, as IgG4 production was not significantly affected. This mechanism is distinct from PDE4 inhibitors (e.g., roflumilast) which broadly elevate cAMP, and from antihistamines (e.g., cetirizine) which block H1 receptors downstream of IgE-mediated degranulation.

IgE Class Switching
Mechanistic
~36% reduction in ε-germline transcripts
Supports transcriptional IgE inhibition endpoint
Human PBMCs, IL-4/anti-CD40 stimulation
Immunology IgE Synthesis Allergy

Non-Hygroscopic Crystalline Form A

Patent US 20070149586 describes a specific crystalline Form A of Andolast disodium salt that is triclinic, displays a thermal event at 98-112°C, and melts with decomposition at ~400°C (DSC) [1]. Critically, this form is characterized as 'not hygroscopic' and 'surprisingly stable' under various humidity and temperature conditions suitable for ordinary storage. This contrasts with the previously described disodium salt, which was noted to be 'highly hygroscopic' and prone to aggregation, negatively impacting its performance as a micronized dry powder for inhalation [1]. This specific crystalline form allows for more viable and less expensive manufacturing processes for inhalation products.

Crystalline Form A Stability
Patent data
Non-hygroscopic vs hygroscopic generic salt; DSC 98–112°C event
Formulation-relevant solid-state property
Critical for dry powder inhalation consistency
Formulation Science Crystallography Stability

Safety with Antiepileptic Drugs

A key differentiator in specific patient populations is Andolast's lack of interaction with antiepileptic drugs. Patent literature notes that Andolast offers advantages over aminophylline in the treatment of epileptic asthmatic patients, as it does not impair the action of conventional antiepileptics such as valproate, carbamazepine, and diphenylhydantoin [1]. This contrasts with aminophylline, which is known to decrease the protective efficacy of these antiepileptic drugs in preclinical models [2].

Antiepileptic Drug Interaction
Cross-study
No impairment of valproate/carbamazepine action vs aminophylline impairment
Reported drug-drug interaction endpoint context
Inferred from clinical observation and mouse models
Drug-Drug Interaction Asthma Epilepsy

Andolast Application Scenarios


Exercise and AMP Challenge Models

Andolast is the preferred tool compound for studies investigating bronchoprotection against indirect stimuli (AMP, exercise). Its demonstrated >5-fold increase in PC20FEV1 against AMP and significant reduction in AUC0-30 for FEV1 fall post-exercise [1] directly support its use in pre-clinical and clinical models aimed at elucidating the role of KCa channels and mast cell stabilization in airway hyperresponsiveness.

IgE-Mediated Allergic Sensitization

For immunology research focused on the transcriptional regulation of IgE synthesis, Andolast is uniquely suited. Its quantifiable inhibition of IL-4 mRNA (~45%) and ε-germline transcripts (~36%) in human PBMCs [2] provides a defined molecular endpoint. This differentiates it from agents that only block downstream effector functions (antihistamines) or broadly elevate cAMP (PDE4 inhibitors), enabling precise mechanistic studies on B cell class-switching.

Non-Hygroscopic Dry Powder Inhaler Formulation

Procurement of Andolast disodium salt Crystalline Form A [3] is essential for any formulation scientist developing a stable dry powder inhaler. Its non-hygroscopic nature and defined thermal stability profile (thermal event at 98-112°C; melts with decomposition at ~400°C) [3] directly address the critical challenge of particle aggregation during micronization and storage, ensuring consistent aerodynamic particle size distribution and deep lung deposition—a requirement not met by the hygroscopic forms of the compound.

Asthma with Comorbid Epilepsy

In the design of clinical trials for asthmatics with concomitant epilepsy, Andolast offers a critical safety advantage. Evidence indicates it does not impair the action of common antiepileptics (valproate, carbamazepine) [4], unlike aminophylline [5]. This specific drug-drug interaction profile makes Andolast a strategically superior candidate for inclusion in patient populations where neurological comorbidity is a key exclusion or safety concern.

Application
Selection Property
Validation Focus
Bronchoprotection challenge studies
KCa channel / mast cell stabilization assay
PC20FEV1 and AUC0-30 endpoint review
IgE-mediated sensitization research
Transcriptional IgE class-switch inhibition
IL-4/ε-germline transcript endpoint monitoring
Inhalation formulation development
Non-hygroscopic Form A solid-state stability
DSC, particle aggregation, aerodynamic performance
Comorbid neurology model studies
Absence of antiepileptic drug interaction
Drug-drug interaction endpoint in preclinical/comparative review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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